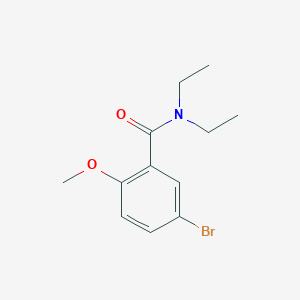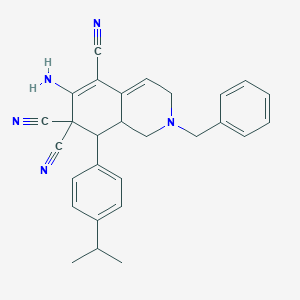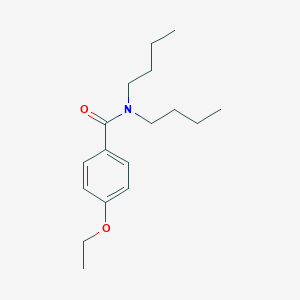
1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone), also known as MBP, is a chemical compound that has been widely used in scientific research. It is a hydrazone derivative of the diketone 2,3-butanedione and has a morpholine group attached to one of the carbonyl groups. MBP has been studied for its various biological and biochemical properties, making it an important compound in the field of pharmacology.
Mecanismo De Acción
The mechanism of action of 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) is not fully understood, but it is believed to involve the formation of a complex with metal ions or bioactive molecules. This complex formation can lead to changes in the conformation and activity of the target molecule, resulting in the observed biological effects.
Biochemical and Physiological Effects:
1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been reported to have antioxidant, anti-inflammatory, and neuroprotective properties. Additionally, 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) is its high selectivity and sensitivity for the detection of metal ions and bioactive molecules. It is also relatively easy to synthesize and purify, making it a cost-effective reagent for use in scientific research. However, one of the limitations of 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) is its potential cytotoxicity, which can limit its use in certain experimental systems.
Direcciones Futuras
There are several future directions for research involving 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone). One area of interest is the development of new fluorescent probes based on the 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) scaffold, which could be used for the detection of other bioactive molecules. Additionally, there is potential for the use of 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further studies are needed to fully understand the biological and biochemical properties of 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) and its potential applications in medicine and biotechnology.
In conclusion, 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) is a versatile chemical compound that has been widely used in scientific research. Its unique properties make it a valuable tool for the detection of metal ions and bioactive molecules, as well as a potential therapeutic agent for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action and potential applications of 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) in medicine and biotechnology.
Métodos De Síntesis
1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) can be synthesized by reacting 2,3-butanedione with phenylhydrazine and morpholine in the presence of a catalytic amount of acetic acid. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization.
Aplicaciones Científicas De Investigación
1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) has been used extensively in scientific research as a reagent for the detection of metal ions, such as copper and iron. It has also been used as a fluorescent probe for the detection of thiols and other bioactive molecules. Additionally, 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) has been used as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Propiedades
Fórmula molecular |
C14H19N3O2 |
|---|---|
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
(3Z)-4-morpholin-4-yl-3-(phenylhydrazinylidene)butan-2-one |
InChI |
InChI=1S/C14H19N3O2/c1-12(18)14(11-17-7-9-19-10-8-17)16-15-13-5-3-2-4-6-13/h2-6,15H,7-11H2,1H3/b16-14- |
Clave InChI |
LQEDJRIAYZYPGT-PEZBUJJGSA-N |
SMILES isomérico |
CC(=O)/C(=N\NC1=CC=CC=C1)/CN2CCOCC2 |
SMILES |
CC(=O)C(=NNC1=CC=CC=C1)CN2CCOCC2 |
SMILES canónico |
CC(=O)C(=NNC1=CC=CC=C1)CN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dichlorophenyl)-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B250531.png)
![N-benzyl-2-[(1-bromo-2-naphthyl)oxy]acetamide](/img/structure/B250536.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B250537.png)
![1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine](/img/structure/B250538.png)
![4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B250539.png)

![9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one](/img/structure/B250543.png)
![Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate](/img/structure/B250544.png)
![6-Amino-4-[3-(cyclopentyloxy)phenyl]-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B250545.png)


![5-chloro-N-[4-(dimethylamino)phenyl]-2-methoxybenzamide](/img/structure/B250554.png)

